molecular formula C14H10FN B595620 2-(3-Fluoro-4-methylphenyl)benzonitrile CAS No. 136042-62-1

2-(3-Fluoro-4-methylphenyl)benzonitrile

Cat. No. B595620
CAS RN: 136042-62-1
M. Wt: 211.239
InChI Key: QOJOHIJJQKQFGY-UHFFFAOYSA-N
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Description

“2-(3-Fluoro-4-methylphenyl)benzonitrile” is a chemical compound with the CAS Number: 136042-62-1 . It has a molecular weight of 211.24 and its linear formula is C14H10FN . It is also known as 2-Fluoro-4-(3-methylphenyl)benzonitrile .


Molecular Structure Analysis

The molecular structure of “2-(3-Fluoro-4-methylphenyl)benzonitrile” can be represented by the InChI code: 1S/C14H10FN/c1-10-6-7-11(8-14(10)15)13-5-3-2-4-12(13)9-16/h2-8H,1H3 . This indicates the presence of a fluorine atom and a methyl group attached to the phenyl ring.

Scientific Research Applications

Synthesis Processes

  • Synthesis of Fluorinated Benzothiazoles : One study described synthetic routes to mono- and difluorinated 2-(4-amino-3-substituted-phenyl)benzothiazoles, highlighting their potent cytotoxicity in vitro in certain human breast cell lines. These compounds show selective antitumor properties and are being considered for pharmaceutical development (Hutchinson et al., 2001).
  • Cathodic Synthesis of Dicyanodiphenyl Diselenide : Another research focused on the cathodic reduction of phenylselenobenzonitrile, leading to the synthesis of various dicyanodiphenyl diselenides. These compounds have potential applications in organic synthesis and materials science (Degrand et al., 1988).

Pharmacological Applications

  • Antagonists for Metabotropic Glutamate Receptors : A study synthesized and tested compounds such as 3-fluoro-5-(5-pyridin-2-yl-2H-tetrazol-2-yl)benzonitrile, which acted as potent and selective antagonists for metabotropic glutamate subtype 5 receptors. These compounds have potential applications in neurology and psychiatry (Tehrani et al., 2005).

Material Science

  • Liquid-Crystal Transition Temperatures : Research into laterally fluoro-substituted benzonitriles, including 2-(3-Fluoro-4-methylphenyl)benzonitrile, has explored their synthesis and liquid-crystal transition temperatures. These compounds are important in the development of advanced liquid-crystal displays (Kelly & Schad, 1985).

Safety and Hazards

The safety data sheet for “2-(3-Fluoro-4-methylphenyl)benzonitrile” indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

2-(3-fluoro-4-methylphenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN/c1-10-6-7-11(8-14(10)15)13-5-3-2-4-12(13)9-16/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOJOHIJJQKQFGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=CC=C2C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40709969
Record name 3'-Fluoro-4'-methyl[1,1'-biphenyl]-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40709969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

136042-62-1
Record name 3'-Fluoro-4'-methyl[1,1'-biphenyl]-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40709969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

97.0 g (343 mmol) of the compound from Example III are initially introduced into 500 ml of pyridine, and 31.3 ml (343 mmol) of phosphorus oxychloride are added at 0° C., while stirring. The mixture is heated slowly, and is finally boiled under reflux for 1 hour. After cooling to room temperature, ether and an amount of 1M hydrochloric acid such that the pH of the aqueous phase is 1.5 are added. The organic phase is washed three more times with 1M sulphuric acid, dried with sodium sulphate and evaporated on a rotary evaporator and the residue is freed from the residual solvent under a high vacuum.
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